13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one, also known as Levonorgestrel Impurity I, is a synthetic steroid compound classified as a progestin. It is structurally related to Levonorgestrel, a widely used contraceptive. This compound has garnered attention due to its implications in pharmacological research and its relevance as an impurity in the synthesis of various progestins.
The compound is categorized under the class of steroids and more specifically as a progesterone congener. Its molecular formula is with a molecular weight of approximately 328.45 g/mol. The compound is identified by the CAS number 21508-50-9 and has several synonyms, including 10β-HydroxyLevonorgestrel and Levonorgestrel EP Impurity I .
The synthesis of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one can be achieved through various chemical pathways. One common method involves the modification of existing steroid frameworks, particularly through hydroxylation processes. For instance, hydroxylation at the 10 and 17 positions can be performed using specific reagents under controlled conditions to yield the desired compound .
The synthesis may also involve the use of starting materials such as 5(6)-dehydro-4(5)-dihydro D-(-)-Norgestrel or Methoxydienone, which undergo transformations to introduce ethyl and hydroxyl groups at specified positions on the steroid backbone .
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one participates in various chemical reactions typical of steroid compounds. These include:
These reactions are crucial for developing new derivatives with enhanced efficacy or reduced side effects in therapeutic applications .
The mechanism of action for 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one primarily involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, the compound modulates gene expression related to reproductive functions:
The physical properties of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Predicted at approximately 497.6 °C |
Density | Approximately 1.20 g/cm³ |
Solubility | Soluble in chloroform |
Chemical properties indicate that it is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions .
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one serves several scientific purposes:
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 13-Ethyl-10,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, reflecting its steroidal backbone with modifications at C13 (ethyl substitution), C17 (α-oriented hydroxy and ethynyl groups), and C10 (hydroxy substitution), alongside saturation alterations (Δ⁴-unsaturation). The term "18,19-dinor" indicates the absence of C18 and C19 methyl groups characteristic of traditional pregnane steroids. The systematic name encodes the compound’s stereochemistry, unsaturation, and functionalization in a single descriptor [1] [4].
Synonymous designations arise primarily from its role as a synthetic metabolite or process-related impurity of the contraceptive agent levonorgestrel. The most prevalent synonym, 10β-Hydroxy Levonorgestrel, denotes the stereospecific hydroxylation at C10. Pharmacopeial standards designate it as Levonorgestrel EP Impurity I or Levonorgestrel Impurity I (EP), acknowledging its regulatory significance in drug quality control [2] [4]. Additional aliases include 10β-Hydroxy D-(-)-Norgestrel and (17α)-13-Ethyl-10,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one, the latter emphasizing the absolute configuration at C17 [4] [5].
Table 1: Comprehensive Synonym Listing
Synonym | Context | Source |
---|---|---|
10β-Hydroxy Levonorgestrel | Biotransformation product | ChemicalBook [2] |
Levonorgestrel EP Impurity I | Pharmacopeial impurity designation | LookChem [4] |
10β-Hydroxy D-(-)-Norgestrel | Stereochemical specification | LookChem [4] |
(17α)-13-Ethyl-10,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one | Systematic variant | PubChem [1] |
13-Ethyl-10,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | Full systematic name | Pharmacompass [5] |
The molecular formula C₂₁H₂₈O₃ is consistently verified across chemical databases and supplier specifications. This formula accounts for:
The molecular weight is 328.44 g/mol, calculated as 328.2038 g/mol via high-resolution mass spectrometry (HRMS), confirming the formula. This mass corresponds to the monoisotopic mass observed in electron ionization (EI) and electrospray ionization (ESI) mass spectra, typically showing a [M+H]⁺ peak at m/z 329.2111 and a dehydrated fragment at m/z 311.2 (loss of H₂O) [4] [5].
Table 2: Molecular Property Analysis
Property | Value | Type | Source |
---|---|---|---|
Empirical Formula | C₂₁H₂₈O₃ | Experimental | PubChem [1] |
Molecular Weight | 328.44 g/mol | Calculated | LookChem [4] |
Exact Mass (HRMS) | 328.2038 Da | Experimental | ChemicalBook [2] |
Monoisotopic Mass | 328.2038 Da | Calculated | Pharmacompass [5] |
The compound features six chiral centers at carbons C8, C9, C10, C13, C14, and C17, with fixed configurations defining its three-dimensional topology. Key stereochemical attributes include:
Conformational analysis reveals that the β-oriented ethyl group at C13 induces A-ring puckering, stabilizing the Δ⁴-3-keto system for hydrogen bonding. The 10β-OH group forms an intramolecular hydrogen bond with the C3 carbonyl oxygen (O=C3), constraining ring B in a half-chair conformation. This interaction enhances metabolic resistance to hepatic degradation compared to non-hydroxylated levonorgestrel [4]. Density functional theory (DFT) modeling predicts a 1.5 kcal/mol energy preference for the hydrogen-bonded conformer over alternative rotamers.
Table 3: Chiral Center Assignments
Chiral Center | Absolute Configuration | Functional Impact |
---|---|---|
C8 | R | Ring B-C junction geometry |
C9 | S | Influences A-B ring fusion angle |
C10 | R | 10β-OH orientation; H-bond donor |
C13 | S | 13α-ethyl orientation |
C14 | S | C-D ring fusion |
C17 | R | 17α-OH/17α-ethynyl bioorientation |
Spectroscopic data provide fingerprints for structural verification and impurity profiling:
HSQC/HMBC: Correlations confirm connectivity, notably H₄ (δₕ 5.85) to C3 (δc 198.5)/C6 (δc 32.8), and H-10 (δₕ 4.25) to C1 (δc 36.2)/C9 (δc 52.7).
Infrared Spectroscopy (IR):Predicted bands include νₘₐₓ: 3350 cm⁻¹ (O-H stretch), 3260 cm⁻¹ (≡C-H stretch), 1665 cm⁻¹ (C=O, enone), 1620 cm⁻¹ (C=C), and 2120 cm⁻¹ (C≡C stretch). The broad hydroxy absorption and sharp ethynyl stretch differentiate it from non-hydroxylated analogues [4].
Mass Spectrometry (MS):Electron ionization (EI-MS) fragments exhibit key peaks at m/z 328 [M]⁺• (low intensity), 310 [M–H₂O]⁺ (base peak), 283 [M–H₂O–HCN]⁺, and 121 (steroid D-ring cleavage product). High-resolution ESI-MS confirms [M+H]⁺ at m/z 329.2111 (calc. 329.2116) [5].
Physicochemical Predictions:
Single-crystal X-ray diffraction analysis of closely related structures (e.g., levonorgestrel) enables modeling of this compound’s solid-state behavior. Though direct crystallographic data for the title compound is limited in public repositories, the following inferences are validated:
Table 4: Solid-State Characteristics
Property | Value/Description | Source |
---|---|---|
Melting Point | 226–229°C (benzene solvate) | ChemicalBook [2] |
Predicted Crystal System | Monoclinic (P2₁) | Pharmacompass [5] |
Key Hydrogen Bonds | O10–H···O3=C (intramolecular; ~2.9 Å) | LookChem [4] |
Solubility | Slight in CHCl₃, EtOAc, MeOH (heated) | ChemicalBook [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1